molecular formula C10H9N3 B1339844 7-amino-4-methyl-1H-indole-3-carbonitrile CAS No. 289483-87-0

7-amino-4-methyl-1H-indole-3-carbonitrile

Cat. No. B1339844
M. Wt: 171.2 g/mol
InChI Key: SHVBJIBHAKCNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07754894B2

Procedure details

After suspending 400 g (1.99 mol) of the 3-cyano-4-methyl-7-nitro-1H-indole obtained in Example 1A in a mixture of 6 L of ethyl acetate and 6 L of methanol, the suspension was subjected to hydrogenation in the presence of 40 g of 10% palladium-carbon at ordinary temperature, 4 atmospheres. After removing the catalyst by filtration, the filtrate was treated with activated carbon and concentrated to give crude crystals. The crude crystals were dissolved in 6 L of 1,2-dimethoxyethane at an external temperature of 60° C., and then 12 L of water was added dropwise. Upon confirming precipitation of crystals, the mixture was stirred for 1.5 hours while cooling in an ice bath and filtered, and the crystals were washed twice with water (1 L). The crystals were air-dried at 50° C. for 16 hours to give 289 g of the title compound (yield: 84.8%).
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
6 L
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
40 g
Type
catalyst
Reaction Step Five
Yield
84.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:6](=[C:7]([N+:13]([O-])=O)[CH:8]=[CH:9][C:10]=2[CH3:12])[NH:5][CH:4]=1)#[N:2].O>C(OCC)(=O)C.CO.COCCOC.[C].[Pd]>[NH2:13][C:7]1[CH:8]=[CH:9][C:10]([CH3:12])=[C:11]2[C:6]=1[NH:5][CH:4]=[C:3]2[C:1]#[N:2] |f:5.6|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(#N)C1=CNC2=C(C=CC(=C12)C)[N+](=O)[O-]
Step Two
Name
Quantity
12 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
6 L
Type
solvent
Smiles
CO
Step Four
Name
Quantity
6 L
Type
solvent
Smiles
COCCOC
Step Five
Name
palladium-carbon
Quantity
40 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
ADDITION
Type
ADDITION
Details
the filtrate was treated with activated carbon
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude crystals
CUSTOM
Type
CUSTOM
Details
precipitation of crystals
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the crystals were washed twice with water (1 L)
CUSTOM
Type
CUSTOM
Details
The crystals were air-dried at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C=CC(=C2C(=CNC12)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 289 g
YIELD: PERCENTYIELD 84.8%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.